molecular formula C10H21NO B10907053 N-(heptan-2-yl)propanamide

N-(heptan-2-yl)propanamide

Cat. No.: B10907053
M. Wt: 171.28 g/mol
InChI Key: CBSVEYOXUCFAOR-UHFFFAOYSA-N
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Description

N-(heptan-2-yl)propanamide is an organic compound belonging to the class of amides. It is derived from the reaction between heptan-2-amine and propanoic acid. This compound is characterized by its unique structure, which includes a heptane chain attached to a propanamide group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(heptan-2-yl)propanamide can be synthesized through the reaction of heptan-2-amine with propanoic acid. The reaction typically involves the use of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(heptan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Heptanoic acid and propanoic acid.

    Reduction: Heptan-2-amine and propylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(heptan-2-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(heptan-2-yl)propanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with enzymes and receptors, influencing their activity. The heptane chain can affect the compound’s hydrophobic interactions and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Propanamide: A simpler amide with a shorter carbon chain.

    N-(heptan-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(heptan-2-yl)butanamide: Similar structure but with a butanamide group.

Uniqueness

N-(heptan-2-yl)propanamide is unique due to its specific combination of a heptane chain and a propanamide group. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-heptan-2-ylpropanamide

InChI

InChI=1S/C10H21NO/c1-4-6-7-8-9(3)11-10(12)5-2/h9H,4-8H2,1-3H3,(H,11,12)

InChI Key

CBSVEYOXUCFAOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)CC

Origin of Product

United States

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